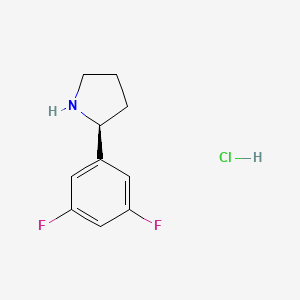

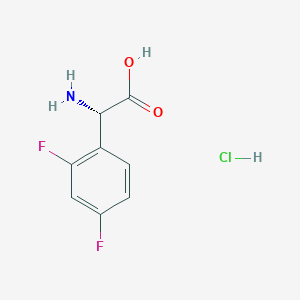

(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Versatile Scaffold for Novel Compounds

(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride, through its pyrrolidine component, plays a crucial role in the development of biologically active compounds. Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for the treatment of human diseases. Its utility stems from the ability to explore pharmacophore space effectively due to sp3-hybridization, contribute to stereochemistry, and offer increased 3D coverage through non-planarity, which aids in the design of drug candidates with varied biological profiles. This versatility is highlighted in the synthesis and functionalization of pyrrolidine rings, where different stereoisomers and spatial orientations of substituents can lead to distinct biological activities (Li Petri et al., 2021).

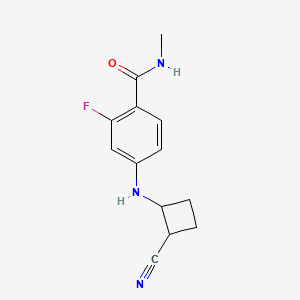

Matrix Metalloproteinase Inhibition

The pyrrolidine scaffold serves as a foundation for developing matrix metalloproteinase (MMP) inhibitors. These inhibitors are potential therapeutic agents for cancer, rheumatic, and cardiovascular diseases. By employing pyrrolidine-based structures, researchers have developed compounds showing low nanomolar activity against specific MMP subclasses. This success underscores pyrrolidine's efficacy as a scaffold from which potent MMP inhibitors can be designed, showcasing the compound's potential in therapeutic development (Cheng et al., 2008).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Another application is in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This compound's synthesis involves multifaceted pathways employing various catalysts to develop derivatives with significant biological implications. The application of hybrid catalysts for these syntheses further illustrates the compound's importance in creating lead molecules for pharmaceutical research (Parmar et al., 2023).

Medicinal Importance and Chemosensing Applications

Furthermore, pyridine derivatives, closely related to the pyrrolidine structure, demonstrate significant heterocyclic compounds' roles in medicinal and chemosensing applications. They exhibit various biological activities such as antibacterial, antioxidant, and anticancer. Pyridine derivatives' potential in analytical chemistry as chemosensors underscores the broader implications of related structures like this compound in scientific research, showing their capacity to function as highly effective chemosensors for detecting various species in different samples (Abu-Taweel et al., 2022).

Eigenschaften

IUPAC Name |

(2S)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQBQBSZWTLJM-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)

![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B6295264.png)

![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)